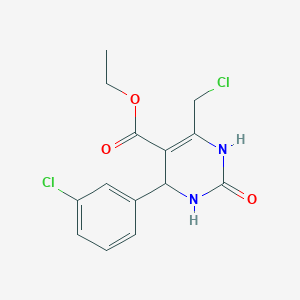

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-4-3-5-9(16)6-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUSNIKTZRQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a tetrahydropyrimidine ring substituted with chloromethyl and chlorophenyl groups. Its molecular formula is , with a molecular weight of 329.18 g/mol. The compound exhibits a solid physical form and is typically synthesized through a condensation reaction involving ethyl acetoacetate and appropriate aromatic aldehydes under acidic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives, including this compound. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to induce apoptosis in human cancer cell lines by activating caspase pathways .

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been evaluated for its antioxidant capabilities. It scavenges free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

The biological activities of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in cancer metabolism and bacterial growth.

- Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound helps maintain cellular integrity and function.

Case Studies

Several case studies provide insights into the efficacy of ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The IC50 values indicated potent activity against breast and lung cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to ECM3CTC exhibit promising anticancer properties. The tetrahydropyrimidine scaffold is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of tetrahydropyrimidines can act as inhibitors of various enzymes involved in cancer progression, making them valuable in the development of new anticancer therapies .

2. Antimicrobial Properties

ECM3CTC has been investigated for its antimicrobial activity against a range of pathogens. The presence of the chloromethyl and chlorophenyl groups enhances the compound's ability to penetrate microbial cell walls, leading to increased efficacy against bacteria and fungi. This property is particularly beneficial for developing new antibiotics in the face of rising antibiotic resistance .

Spectral Analysis

1. Spectroscopic Techniques

The compound has been extensively analyzed using various spectroscopic methods, including:

- FT-IR (Fourier Transform Infrared Spectroscopy) : Used to identify functional groups and molecular structure.

- NMR (Nuclear Magnetic Resonance) Spectroscopy : Provides insights into the molecular environment of hydrogen and carbon atoms within the compound.

- UV-Vis Spectroscopy : Helps in understanding electronic transitions and stability under different conditions .

Table 1: Summary of Spectroscopic Data for ECM3CTC

| Technique | Key Findings |

|---|---|

| FT-IR | Identified functional groups including carbonyls |

| NMR | Chemical shifts indicated molecular structure |

| UV-Vis | Absorption peaks correlated with electronic states |

Molecular Docking Studies

1. Binding Affinity Predictions

Molecular docking studies using software like Maestro have been conducted to predict how ECM3CTC interacts with biological targets. These studies help elucidate the compound's potential as an inhibitor for specific enzymes or receptors involved in disease pathways. The Glide module allows researchers to visualize the binding poses and calculate binding affinities, which are crucial for drug design .

2. Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the stability of ECM3CTC through hyperconjugative interactions and charge delocalization. This analysis is essential for understanding the electronic properties that contribute to its biological activity .

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Indian Journal of Applied Research, researchers synthesized ECM3CTC and evaluated its cytotoxic effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on testing ECM3CTC against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting it could serve as a lead compound for antibiotic development .

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl group significantly influences molecular conformation and bioactivity. Key comparisons include:

Key Observations :

Substituent Variations at C-6

The C-6 chloromethyl group in ECM3CTC is critical for reactivity and intermolecular interactions:

Key Observations :

- Reactivity : The chloromethyl group in ECM3CTC offers synthetic versatility (e.g., cross-coupling reactions) compared to inert methyl or methoxymethyl groups.

- Crystal Packing : Chlorine’s polarizability contributes to stronger halogen bonding, influencing crystallinity .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Substituents dictate melting behavior and solubility:

Key Observations :

Spectroscopic Comparisons

- NMR : The 3-chlorophenyl group in ECM3CTC deshields aromatic protons (δ ~7.4–7.6 ppm), distinct from para-substituted analogs (δ ~7.2–7.3 ppm) .

- FT-IR : C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1600 cm⁻¹ are consistent across THPMs, but C-Cl stretches (~650 cm⁻¹) confirm chloromethyl presence .

Anticancer Potential

While ECM3CTC’s bioactivity is under investigation, structurally related THPMs show promise:

Key Observations :

- Docking Affinity : ECM3CTC’s docking score (-8.2 kcal/mol) suggests strong binding to cancer-related proteins (e.g., EGFR, HER2) .

- Substituent Impact : Hydroxyphenyl derivatives (e.g., 4e) exhibit higher potency, likely due to H-bonding with target proteins .

Crystallographic and Conformational Analysis

Dihedral Angles and Molecular Geometry

The dihedral angle between the pyrimidine and aryl rings influences packing and bioavailability:

| Compound | Dihedral Angle (°) | Crystal System | Reference |

|---|---|---|---|

| ECM3CTC | Predicted ~85–90 | Not reported | |

| Ethyl 4-(4-Chlorophenyl) | 87.08 | Monoclinic | |

| Ethyl 4-(2-Hydroxyphenyl) | 87.7 | Triclinic |

Key Observations :

- Conformational Rigidity : Similar dihedral angles (~87°) across analogs suggest conserved planarity, optimizing π-π stacking in crystal lattices .

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via the Biginelli reaction , a one-pot multicomponent condensation of a substituted aldehyde (e.g., 3-chlorobenzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea/thiourea derivatives. Optimization strategies include:

- Catalysts : HCl, Lewis acids (e.g., FeCl₃), or ionic liquids to enhance regioselectivity.

- Solvents : Ethanol or acetic acid under reflux (80–100°C).

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 12–24 hours conventionally) and improves yields (≥85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, confirming the chair conformation of the tetrahydropyrimidine ring and chlorophenyl/chloromethyl substituents .

- NMR/FTIR : ¹H/¹³C NMR identifies proton environments (e.g., NH at δ 9.5–10.5 ppm), while FTIR confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- HRESIMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.03) .

Q. What preliminary biological activities have been reported for this compound and its analogs?

Dihydropyrimidinone (DHPM) derivatives exhibit:

- Antitubercular activity : MIC values <10 µg/mL against Mycobacterium tuberculosis H37Rv for analogs with electron-withdrawing substituents (e.g., nitro, fluoro) .

- Antibacterial properties : Moderate inhibition against Staphylococcus aureus and E. coli via membrane disruption .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve challenges in refining the compound’s crystal structure?

- SHELXL : Refines anisotropic displacement parameters for heavy atoms (Cl, O) and models disorder in chloromethyl groups. Use TWIN/BASF commands for twinned crystals .

- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

- Validation : Check R-factor convergence (<0.05) and CIF files with PLATON .

Q. What computational approaches (e.g., DFT) predict the compound’s electronic properties and reactivity?

- DFT (B3LYP/6-31G(d,p)) : Calculates HOMO-LUMO gaps (~4.5 eV), indicating nucleophilic reactivity at the carbonyl oxygen. Electrostatic potential maps highlight electrophilic regions near chloromethyl groups .

- Molecular docking : Simulates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), showing hydrogen bonds with Tyr158 and hydrophobic contacts .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can contradictions in data be resolved?

- Case study : The 3-chlorophenyl analog shows lower antitubercular activity (MIC >25 µg/mL) compared to 4-fluorophenyl (MIC 6.2 µg/mL). This suggests steric hindrance from the meta-Cl group reduces target binding .

- Methodology : Perform QSAR studies correlating Hammett σ values of substituents with bioactivity to identify optimal electronic profiles.

Q. What role do hydrogen-bonding patterns play in the compound’s supramolecular assembly?

- Graph set analysis : SC-XRD reveals R₂²(8) motifs from N–H···O bonds between pyrimidine NH and carbonyl O, stabilizing the crystal lattice. Weak C–H···Cl interactions (3.3 Å) contribute to layered packing .

- Impact on solubility : Strong intermolecular H-bonding reduces aqueous solubility (<0.1 mg/mL), necessitating co-solvents (DMSO) for in vitro assays .

Q. How can researchers address discrepancies in pharmacological data between similar DHPM derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.